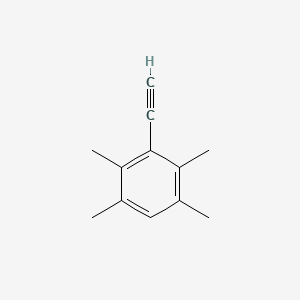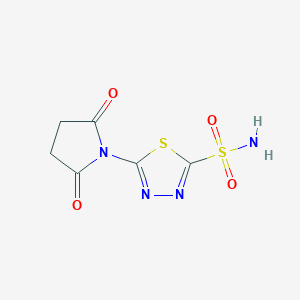
1,3,4-Thiadiazole-2-sulfonamide, 5-(2,5-dioxo-1-pyrrolidinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,4-Thiadiazole-2-sulfonamide, 5-(2,5-dioxo-1-pyrrolidinyl)- is a heterocyclic compound that contains a thiadiazole ring. Thiadiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties . The presence of the sulfonamide group and the pyrrolidinyl moiety enhances its potential for various applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
1,3,4-Thiadiazole-2-sulfonamide, 5-(2,5-dioxo-1-pyrrolidinyl)- can be synthesized through several methods. One common approach involves the reaction of thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization to form the thiadiazole ring . The sulfonamide group can be introduced by reacting the thiadiazole derivative with sulfonyl chloride under basic conditions . The pyrrolidinyl moiety can be attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
1,3,4-Thiadiazole-2-sulfonamide, 5-(2,5-dioxo-1-pyrrolidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
科学的研究の応用
1,3,4-Thiadiazole-2-sulfonamide, 5-(2,5-dioxo-1-pyrrolidinyl)- has a wide range of scientific research applications:
作用機序
The mechanism of action of 1,3,4-Thiadiazole-2-sulfonamide, 5-(2,5-dioxo-1-pyrrolidinyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes . The compound’s ability to cross cellular membranes and interact with biological targets is attributed to its mesoionic character and liposolubility .
類似化合物との比較
Similar Compounds
5-Amino-1,3,4-thiadiazole-2-sulfonamide: Known for its antimicrobial and anticancer properties.
5-Acetamido-1,3,4-thiadiazole-2-sulfonamide: Used as a carbonic anhydrase inhibitor.
5-(2-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Exhibits antimicrobial activity.
Uniqueness
1,3,4-Thiadiazole-2-sulfonamide, 5-(2,5-dioxo-1-pyrrolidinyl)- is unique due to the presence of both the sulfonamide and pyrrolidinyl groups, which enhance its biological activity and potential for various applications .
特性
CAS番号 |
138080-08-7 |
|---|---|
分子式 |
C6H6N4O4S2 |
分子量 |
262.3 g/mol |
IUPAC名 |
5-(2,5-dioxopyrrolidin-1-yl)-1,3,4-thiadiazole-2-sulfonamide |
InChI |
InChI=1S/C6H6N4O4S2/c7-16(13,14)6-9-8-5(15-6)10-3(11)1-2-4(10)12/h1-2H2,(H2,7,13,14) |
InChIキー |
YOOBOVZIYKUSJP-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1=O)C2=NN=C(S2)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-6-[(pyrrolidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14265216.png)

![2,5-Bis[(4-chloro-3-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B14265243.png)
![2-Oxaspiro[4.6]undec-6-en-1-ol](/img/structure/B14265245.png)

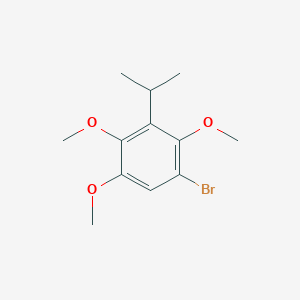
![[2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol](/img/structure/B14265257.png)
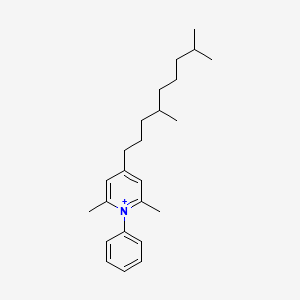
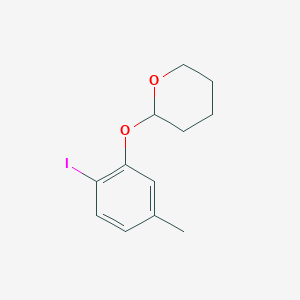
![N-[2-(2-Methoxyphenyl)-1-phenylethyl]acetamide](/img/structure/B14265276.png)
![Heptanal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (5S)-](/img/structure/B14265280.png)
![4-[4-(Ethenyloxy)butoxy]benzoic acid](/img/structure/B14265284.png)
![2-[(3,5-Di-tert-butyl-4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B14265302.png)
